N-[1-[2-(2-hydroxyphenoxy)acetyl]piperidin-4-yl]-2-methylfuran-3-carboxamide
Description
N-[1-[2-(2-hydroxyphenoxy)acetyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a furan ring, and a hydroxyphenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-[2-(2-hydroxyphenoxy)acetyl]piperidin-4-yl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-13-15(8-11-25-13)19(24)20-14-6-9-21(10-7-14)18(23)12-26-17-5-3-2-4-16(17)22/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAJNEYOMXJRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)COC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2-hydroxyphenoxy)acetyl]piperidin-4-yl]-2-methylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-hydroxyphenoxy)acetic acid: This can be achieved by reacting 2-hydroxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the piperidine intermediate: The acetic acid derivative is then reacted with piperidine to form the piperidin-4-yl-acetate.
Cyclization to form the furan ring: The piperidine intermediate is then subjected to cyclization reactions to introduce the furan ring, often using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Final coupling reaction: The final step involves coupling the furan-containing intermediate with the acetic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2-hydroxyphenoxy)acetyl]piperidin-4-yl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-[2-(2-hydroxyphenoxy)acetyl]piperidin-4-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(2-hydroxyphenoxy)acetyl]piperidin-4-yl]-2-methylfuran-3-carboxamide: shares similarities with other piperidine and furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
